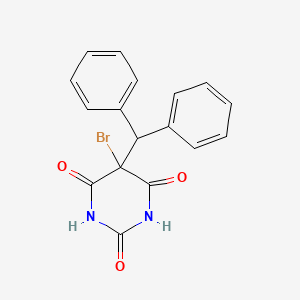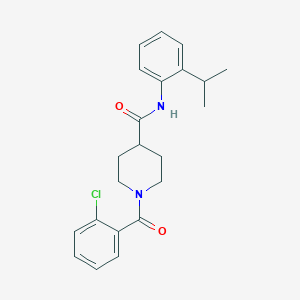![molecular formula C24H36N2O2S B4677625 1-(1-adamantyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4677625.png)
1-(1-adamantyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine
Vue d'ensemble
Description
1-(1-adamantyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine, commonly known as ABP, is a chemical compound that has been widely used in scientific research. ABP is a selective inhibitor of the proteasome, a large protein complex that plays a critical role in intracellular protein degradation.
Mécanisme D'action
ABP is a selective inhibitor of the proteasome, which means that it specifically targets the proteasome and does not affect other cellular processes. ABP binds to the active site of the proteasome and blocks its activity, leading to the accumulation of intracellular proteins and ultimately cell death. The mechanism of action of ABP has been extensively studied and is well-understood.
Biochemical and Physiological Effects
ABP has several biochemical and physiological effects. Inhibition of the proteasome by ABP leads to the accumulation of intracellular proteins, which can have both positive and negative effects. On the positive side, ABP has been shown to induce apoptosis in cancer cells, making it a potential therapy for cancer. On the negative side, ABP can also induce toxicity in normal cells, leading to cell death. The biochemical and physiological effects of ABP are dose-dependent and vary depending on the cell type and experimental conditions.
Avantages Et Limitations Des Expériences En Laboratoire
ABP has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of the proteasome, which means that it specifically targets the proteasome and does not affect other cellular processes. This makes it a valuable tool for studying the proteasome in isolation. Another advantage is that ABP is a well-established tool that has been extensively studied, making it easier to interpret experimental results. However, there are also limitations to using ABP in lab experiments. One limitation is that ABP can induce toxicity in normal cells, which can complicate experimental results. Another limitation is that ABP is a chemical compound that requires special handling and storage, which can be challenging for some labs.
Orientations Futures
There are several future directions for research on ABP. One direction is to develop new therapies targeting the proteasome using ABP as a starting point. Another direction is to study the role of the proteasome in diseases other than cancer, such as neurodegenerative disorders and autoimmune diseases. Additionally, there is a need for further research on the biochemical and physiological effects of ABP in different cell types and experimental conditions. Finally, there is a need for further research on the limitations of using ABP in lab experiments and the development of new tools for studying the proteasome.
Conclusion
In conclusion, ABP is a chemical compound that has been widely used in scientific research as a selective inhibitor of the proteasome. ABP has several advantages and limitations for lab experiments, and its biochemical and physiological effects are well-understood. There are several future directions for research on ABP, including the development of new therapies targeting the proteasome and further research on the biochemical and physiological effects of ABP in different cell types and experimental conditions.
Applications De Recherche Scientifique
ABP has been widely used in scientific research as a tool for studying the proteasome. The proteasome is a key regulator of intracellular protein degradation, and its dysfunction has been implicated in several diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. ABP has been used to study the role of the proteasome in these diseases and to develop new therapies targeting the proteasome.
Propriétés
IUPAC Name |
1-(1-adamantyl)-4-(4-butan-2-ylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O2S/c1-3-18(2)22-4-6-23(7-5-22)29(27,28)26-10-8-25(9-11-26)24-15-19-12-20(16-24)14-21(13-19)17-24/h4-7,18-21H,3,8-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVQLPZXRXABSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-[4-(N-{[2-(4-chlorophenyl)-8-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B4677566.png)
![6-({[3-(aminocarbonyl)-4-(4-chlorophenyl)-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4677573.png)

![3-[(2,6-dimethyl-4-pyrimidinyl)amino]-4-methylbenzoic acid hydrochloride](/img/structure/B4677596.png)
![3-{[4-(2-methoxyphenoxy)phenyl]amino}-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4677602.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4677612.png)
![2-(2-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4677619.png)




![N-(4-chlorobenzyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4677646.png)
![1-butyl-5-methyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4677654.png)